molecular formula C25H20BrN3O6 B15174033 3-(3-bromo-4-methoxyphenyl)-5-(4-methylphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

3-(3-bromo-4-methoxyphenyl)-5-(4-methylphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B15174033
M. Wt: 538.3 g/mol
InChI Key: KTGJPNGCODAZTE-UHFFFAOYSA-N
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Description

3-(3-bromo-4-methoxyphenyl)-5-(4-methylphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-4-methoxyphenyl)-5-(4-methylphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromo and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the nitrophenyl group: This step often involves nitration reactions using nitric acid and sulfuric acid.

    Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: The bromo group can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology and Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Biological Probes: Used in the development of probes for studying biological processes.

Industry

    Materials Science:

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-5-(4-methylphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is not fully understood. it is believed to interact with various molecular targets through its aromatic and heterocyclic structures. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3-bromo-4-methoxyphenyl)-5-(4-methylphenyl)-2-phenylpyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione: Similar structure but lacks the nitro group.

    3-(3-bromo-4-methoxyphenyl)-5-(4-methylphenyl)-2-(3-nitrophenyl)pyrrolo[3,4-d][1,2]oxazole: Similar structure but lacks the dihydro functionality.

Uniqueness

The presence of the nitro group and the dihydro functionality in 3-(3-bromo-4-methoxyphenyl)-5-(4-methylphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione makes it unique compared to its analogs. These functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H20BrN3O6

Molecular Weight

538.3 g/mol

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-5-(4-methylphenyl)-2-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C25H20BrN3O6/c1-14-6-9-16(10-7-14)27-24(30)21-22(15-8-11-20(34-2)19(26)12-15)28(35-23(21)25(27)31)17-4-3-5-18(13-17)29(32)33/h3-13,21-23H,1-2H3

InChI Key

KTGJPNGCODAZTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=C(C=C5)OC)Br

Origin of Product

United States

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